molecular formula C26H30O7 B150299 クシェノールC CAS No. 99119-69-4

クシェノールC

カタログ番号: B150299
CAS番号: 99119-69-4
分子量: 454.5 g/mol
InChIキー: QKEDJCCCNZWOBS-SGOPFIAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

クシェノール I は、ソフォラ・フラベセンス(Sophora flavescens)の根に含まれるプレニル化フラボノイドです。フラボノイド類は、その多様な生物活性で知られています。クシェノール I は、抗炎症、抗酸化、抗癌効果など、潜在的な治療効果の可能性により注目を集めています .

作用機序

クシェノール I は、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物の比較

クシェノール I は、ソフォラ・フラベセンスに見られるプレニル化フラボノイドのグループの一部です。類似の化合物には以下が含まれます。

クシェノール I は、抗炎症、抗酸化、抗癌効果のユニークな組み合わせにより際立っており、科学研究および潜在的な治療応用のための汎用性の高い化合物となっています .

準備方法

合成経路と反応条件

クシェノール I は、主にソフォラ・フラベセンスの根からの抽出によって得られます。抽出工程には、通常、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの有機溶媒が使用されます . 抽出された化合物は、その後、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製され、高純度レベルに達します .

工業生産方法

クシェノール I の工業生産は、主に研究目的で使用されているため、広く文書化されていません。 実験室環境で使用される抽出および精製方法は、工業生産のために拡大することができます。これには、より大量の溶媒とより高度な精製技術の使用が必要となり、化合物の純度と収率が確保されます .

特性

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEDJCCCNZWOBS-SGOPFIAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243958
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-69-4
Record name Kushenol I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kushenol C
Reactant of Route 2
Kushenol C
Reactant of Route 3
Kushenol C
Reactant of Route 4
Kushenol C
Reactant of Route 5
Kushenol C
Reactant of Route 6
Kushenol C
Customer
Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A: Kushenol C has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]

  • Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): Kushenol C upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
  • Akt (Protein kinase B): Kushenol C activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
  • NF-κB (nuclear factor-kappaB): Kushenol C suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
  • STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): Kushenol C inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
  • BACE1 (beta-site APP cleaving enzyme 1): Kushenol C demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []

Q2: Can you provide information on the structural characterization of Kushenol C, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for Kushenol C. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of Kushenol C.

Q3: How effective is Kushenol C in mitigating oxidative stress, and what mechanisms are involved?

A: Kushenol C demonstrates significant antioxidant activity through various mechanisms: [, , ]

  • Direct radical scavenging: Kushenol C shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
  • Inhibition of intracellular ROS: Kushenol C effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
  • Upregulation of endogenous antioxidants: Kushenol C enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
  • Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, Kushenol C upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
  • Akt pathway activation: Kushenol C activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []

Q4: What are the potential applications of Kushenol C based on its observed pharmacological activities?

A4: The research suggests potential therapeutic applications for Kushenol C in:

  • Inflammatory diseases: Kushenol C's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
  • Liver injury: Kushenol C protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
  • Skin damage: Kushenol C protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
  • Alzheimer's disease: Kushenol C inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
  • Diabetic complications: Kushenol C inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []

Q5: Has Kushenol C been evaluated in any in vivo models of disease, and what were the findings?

A5: Yes, Kushenol C has been studied in several in vivo models:

  • Acetaminophen-induced liver injury in mice: Co-administration of Kushenol C significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
  • UVB-induced skin damage in mice: Kushenol C demonstrated protective effects against UVB-induced skin damage. []

Q6: What are the known limitations of the existing research on Kushenol C, and what future research directions are needed?

A6: While the research on Kushenol C is promising, some limitations exist:

  • Potential drug interactions: Further research is required to assess the potential of Kushenol C to interact with other drugs, particularly those metabolized by CYP enzymes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。